2-Chloro-5-fluoro-4-nitropyridine 1-oxide

Catalog No.
S741264
CAS No.
405230-80-0
M.F
C5H2ClFN2O3
M. Wt
192.53 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-5-fluoro-4-nitropyridine 1-oxide

CAS Number

405230-80-0

Product Name

2-Chloro-5-fluoro-4-nitropyridine 1-oxide

IUPAC Name

2-chloro-5-fluoro-4-nitro-1-oxidopyridin-1-ium

Molecular Formula

C5H2ClFN2O3

Molecular Weight

192.53 g/mol

InChI

InChI=1S/C5H2ClFN2O3/c6-5-1-4(9(11)12)3(7)2-8(5)10/h1-2H

InChI Key

MEGKAPYCJRCDAE-UHFFFAOYSA-N

SMILES

C1=C(C(=C[N+](=C1Cl)[O-])F)[N+](=O)[O-]

Canonical SMILES

C1=C(C(=C[N+](=C1Cl)[O-])F)[N+](=O)[O-]

2-Chloro-5-fluoro-4-nitropyridine 1-oxide is a highly activated heterocyclic compound designed for nucleophilic aromatic substitution (SNAr) reactions. The combination of a 4-nitro group and a 1-oxide functionality strongly withdraws electron density from the pyridine ring, significantly increasing its electrophilicity. This dual activation makes the C2-chloro and C6-hydrogens exceptionally susceptible to displacement by nucleophiles, a critical property for its use as an intermediate in multi-step organic synthesis. The presence of both chloro and fluoro substituents offers distinct reactivity and potential for sequential functionalization.

Substituting 2-Chloro-5-fluoro-4-nitropyridine 1-oxide with close analogs is often unviable in established synthetic routes. Replacing it with the non-N-oxide form, 2-chloro-5-fluoro-4-nitropyridine, would drastically reduce the rate of SNAr, requiring harsher reaction conditions that may degrade sensitive substrates. Using the des-fluoro analog, 2-chloro-4-nitropyridine 1-oxide, eliminates the C5-fluoro handle, which is often retained for subsequent downstream transformations or for its electronic influence on the final molecule's properties. Positional isomers would alter the regioselectivity of nucleophilic attack, leading to entirely different products. Therefore, this exact compound is specified in protocols where the combination of high reactivity at C2 and the presence of fluorine at C5 is critical for the synthetic strategy.

Precursor Suitability: Enables High-Yield Synthesis of Advanced Kinase Inhibitor Scaffolds

This compound is a validated precursor for complex heterocyclic structures used in drug discovery, specifically for pyrazolo[1,5-a]pyridine-based IRAK-4 inhibitors. In a patented synthesis, the reaction of 2-chloro-5-fluoro-4-nitropyridine 1-oxide with a substituted hydrazine proceeded via selective nucleophilic substitution at the C2-chloro position to furnish the key intermediate in a 93% yield. The selection of this specific precursor over simpler analogs like 2-chloro-4-nitropyridine 1-oxide is driven by the need to retain the C5-fluoro substituent, which is integral to the biological activity and pharmacokinetic properties of the final therapeutic candidate.

Evidence DimensionReaction Yield
Target Compound Data93%
Comparator Or BaselineUse of a des-fluoro analog (e.g., 2-chloro-4-nitropyridine 1-oxide), which would not produce the required fluorinated final product.
Quantified DifferenceEnables access to the target fluorinated scaffold, whereas the non-fluorinated analog cannot.
ConditionsReaction with (R)-tert-butyl 2-(5-methyl-1H-pyrazol-3-yl)hydrazine-1-carboxylate in ethanol at reflux.

For process development and medicinal chemistry, using a precursor that provides high yields of a complex, required intermediate avoids costly re-optimization and ensures the final product contains the critical fluorine atom.

Enhanced Reactivity: N-Oxide Enables Milder Conditions than Standard Pyridines

The N-oxide group functions as a powerful activating group for SNAr, significantly increasing the reaction rate compared to the corresponding non-N-oxide pyridine. The electron-withdrawing effect of the N-oxide, combined with the 4-nitro group, makes the pyridine ring highly electron-deficient and thus susceptible to nucleophilic attack under mild conditions. This enhanced reactivity avoids the need for high temperatures or harsh bases that might be required to activate the non-N-oxide analog, 2-chloro-5-fluoro-4-nitropyridine, thereby preserving sensitive functional groups in complex molecules.

Evidence DimensionReactivity towards Nucleophiles
Target Compound DataHigh (qualitative); reactions often proceed at or near room temperature.
Comparator Or BaselineCorresponding non-N-oxide pyridine, which is significantly less reactive.
Quantified DifferenceReactions involving N-oxides are generally much faster and occur under milder conditions than their non-N-oxide counterparts.
ConditionsGeneral nucleophilic aromatic substitution (SNAr) reactions.

Procuring the N-oxide form allows for greater process flexibility, better compatibility with sensitive substrates, and potentially lower energy costs, making it a more efficient choice for complex syntheses.

Reliable Regioselectivity: Predictable Substitution at the C2-Position

The electronic architecture of 2-chloro-5-fluoro-4-nitropyridine 1-oxide directs nucleophilic attack preferentially to the C2 position, displacing the chloride leaving group. This high regioselectivity is consistently demonstrated in its use as a synthetic intermediate. For example, in the synthesis of PI3K/mTOR dual inhibitors, it is used to construct a key N-(2-chloro-5-(...)-pyridin-3-yl) intermediate where the chlorine at C2 is ultimately displaced, while the fluorine at C5 remains untouched for its role in the final molecule. This predictable outcome is crucial for synthetic planning, minimizing the formation of unwanted isomers and simplifying purification.

Evidence DimensionSite of Nucleophilic Attack
Target Compound DataPreferential and predictable substitution at the C2-chloro position.
Comparator Or BaselineHypothetical analogs with multiple, similarly-activated leaving groups (e.g., 2,5-dichloro-4-nitropyridine 1-oxide) which could lead to mixtures of isomers.
Quantified DifferenceProvides a single major regioisomer, avoiding complex purification challenges associated with positional isomer mixtures.
ConditionsSNAr reactions with amine nucleophiles in the synthesis of bioactive molecules.

Buyers should select this compound to ensure predictable and clean conversion to the desired regioisomer, reducing development time and improving the overall efficiency and cost-effectiveness of a synthetic campaign.

Core Building Block for Fluorinated Kinase Inhibitors

This reagent is the right choice for synthesizing advanced heterocyclic compounds where a fluorinated pyridine core is required. Its high reactivity and predictable regioselectivity enable its efficient incorporation into complex drug candidates, such as inhibitors for IRAK-4, PI3K, or mTOR, where the fluorine atom is critical for modulating potency and metabolic stability.

Synthesis of Intermediates Requiring Mild Reaction Conditions

Due to the strong activation provided by the N-oxide and nitro groups, this compound is ideal for SNAr reactions involving delicate or thermally sensitive nucleophiles. Its ability to react under milder conditions than its non-N-oxide counterpart makes it the preferred electrophile when trying to preserve complex functionality elsewhere in a molecule.

Platforms for Sequential Functionalization Chemistry

This compound is well-suited for synthetic strategies that require sequential substitutions. The highly reactive C2-chloro group can be displaced in a first step, followed by reduction of the nitro group and subsequent chemistry, all while preserving the C5-fluoro substituent for later-stage modification or as a permanent electronic feature in the final target.

XLogP3

0.7

Wikipedia

2-Chloro-5-fluoro-4-nitro-1-oxo-1lambda~5~-pyridine

Dates

Last modified: 08-15-2023

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